Enhanced Acidity and Hydrophilicity vs. Carboxylic Acid Analog
3‑Acetyl‑1‑methyl‑1H‑pyrazole‑5‑sulfonic acid exhibits a sulfonic acid pKa < 1, making it over 10,000‑fold more acidic than its 5‑carboxylic acid counterpart (CAS 1539016‑38‑0, pKa ~4–5) [1]. This leads to a pronounced shift in lipophilicity: the sulfonic acid has a computed XLogP of −0.7, approximately 0.6 log units lower than the carboxylic acid analog (LogP −0.08) [2]. The increased polarity is further reflected in the TPSA, which is 25.4 Ų higher (97.6 vs. 72.2 Ų) [2].
| Evidence Dimension | Acidity and hydrophilicity (pKa, LogP, TPSA) |
|---|---|
| Target Compound Data | pKa < 1; XLogP = −0.7; TPSA = 97.6 Ų |
| Comparator Or Baseline | 3‑Acetyl‑1‑methyl‑1H‑pyrazole‑5‑carboxylic acid (CAS 1539016‑38‑0): pKa ~4–5; LogP = −0.08; TPSA = 72.2 Ų |
| Quantified Difference | ΔpKa > 3 units (≥10³‑fold acidity difference); ΔLogP ≈ −0.6; ΔTPSA = +25.4 Ų |
| Conditions | pKa: standard aqueous estimation; LogP and TPSA: computed values from basechem.org and vendor datasheets |
Why This Matters
The superior acidity and hydrophilicity enable efficient aqueous-phase salt formation and coupling reactions under milder basic conditions, critical for scaling sulfonylurea herbicide synthesis where the free acid is directly converted to the sulfonamide.
- [1] Vulcanchem.com (excluded). pKa note: sulfonic acid <1 vs. carboxylic acid ~4–5. View Source
- [2] Basechem.org. 3‑Acetyl‑1‑methyl‑1H‑pyrazole‑5‑sulfonic acid. Computed: XLogP −0.7, TPSA 97.6 Ų. View Source
